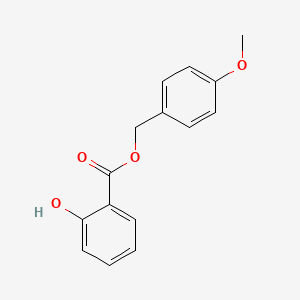

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is (4-methoxyphenyl)methyl 2-hydroxybenzoate , reflecting its dual aromatic substituents: a methoxy group on the para position of the benzyl alcohol moiety and a hydroxyl group on the ortho position of the benzoic acid component. The ester linkage between the (4-methoxyphenyl)methanol and salicylic acid is explicitly denoted in the nomenclature. While the CAS Registry Number is not directly reported in the provided sources, structural analogs such as p-anisyl salicylate (CID 3085862) share key features, including the methoxyphenyl and salicylate groups.

Molecular Formula and Mass Spectrometric Validation

The molecular formula C₁₅H₁₄O₄ is confirmed through high-resolution mass spectrometry, yielding an exact mass of 258.07900 g/mol . Collision cross-section (CCS) predictions for various adducts further validate the molecular architecture. For instance, the protonated form [M+H]⁺ exhibits a CCS of 156.5 Ų, while the sodiated adduct [M+Na]⁺ shows a larger CCS of 163.8 Ų due to increased ionic radius. These CCS values align with the compound’s planar aromatic systems and ester functional group, which influence gas-phase ion mobility.

Three-Dimensional Structural Features

Crystallographic Data and Conformational Analysis

Although crystallographic data for this specific compound is unavailable in the provided sources, insights can be extrapolated from related structures. The (4-methoxyphenyl)methyl group adopts a conformation where the methoxy oxygen lies coplanar with the aromatic ring to maximize resonance stabilization. The ester linkage (-O-CO-O-) likely exhibits partial double-bond character, restricting rotation and favoring a trans configuration between the carbonyl oxygen and the adjacent ether oxygen. This rigidity creates distinct dihedral angles between the salicyloyl and methoxyphenyl moieties, which may influence intermolecular interactions.

Spectral Fingerprinting and Characterization

Multinuclear NMR Spectral Assignments (¹H, ¹³C)

¹H NMR Predictions:

- The salicyloyl hydroxyl proton (2-OH) is expected to appear as a singlet near δ 10.5 ppm due to deshielding by the adjacent carbonyl group.

- Aromatic protons on the salicylate ring resonate as a complex multiplet between δ 6.8–7.8 ppm , with meta-coupled doublets for H-3 and H-5 (relative to the hydroxyl group) and ortho/para couplings for H-4 and H-6.

- The (4-methoxyphenyl)methyl group shows a characteristic singlet for the methoxy protons at δ 3.8 ppm , while the benzylic methylene protons (-CH₂O-) split into two doublets near δ 4.9–5.1 ppm (J = 12–14 Hz) due to geminal coupling.

¹³C NMR Predictions:

- The ester carbonyl carbon is strongly deshielded, appearing near δ 168–170 ppm .

- The methoxy carbon resonates at δ 55–56 ppm , while the benzylic methylene carbon is observed at δ 65–67 ppm .

- Aromatic carbons adjacent to electron-withdrawing groups (e.g., C-1 of the salicylate ring) appear upfield (~δ 110–115 ppm), whereas those near electron-donating groups (e.g., C-4 of the methoxyphenyl ring) are downfield (~δ 160 ppm).

Vibrational Spectroscopy Correlations (IR, Raman)

Infrared Spectroscopy:

- The hydroxyl stretch (2-OH) produces a broad band near 3200–3500 cm⁻¹ , attenuated by intramolecular hydrogen bonding.

- The ester carbonyl (C=O) exhibits a strong absorption at 1700–1725 cm⁻¹ , slightly lower than unconjugated esters due to resonance with the adjacent hydroxyl group.

- Aromatic C-O stretches from the methoxy and ester groups appear as distinct peaks at 1250–1270 cm⁻¹ and 1150–1170 cm⁻¹ , respectively.

Raman Spectroscopy:

- The aromatic ring breathing modes are prominent between 1000–1100 cm⁻¹ , with enhanced intensity for the methoxyphenyl ring due to polarizability from the methoxy group.

- The ester linkage’s symmetric stretching vibration (C-O-C) is observed near 750–800 cm⁻¹ , overlapping with out-of-plane bending modes of the aromatic hydrogens.

Properties

CAS No. |

72845-81-9 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl 2-hydroxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-18-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)16/h2-9,16H,10H2,1H3 |

InChI Key |

YOKDOTYEULOJTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Salicylic Acid with 4-Methoxybenzyl Alcohol

This classical approach involves the reaction of salicylic acid (2-hydroxybenzoic acid) with 4-methoxybenzyl alcohol under acidic catalysis to form the ester.

- Procedure : Salicylic acid is dissolved in an appropriate solvent (e.g., methanol or toluene), and 4-methoxybenzyl alcohol is added along with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions : The mixture is refluxed to promote esterification, often with removal of water to drive the reaction forward.

- Workup : After completion, the reaction mixture is neutralized, extracted, and purified by crystallization or chromatography.

- Yield : Typically moderate to good yields are obtained depending on reaction time and conditions.

This method is straightforward but may require careful control to avoid side reactions such as ether formation or over-esterification.

Preparation via Methyl Ester Intermediates and Protection Strategies

A more controlled synthesis involves preparing methyl esters of hydroxybenzoic acids followed by protection and subsequent esterification steps.

Step 1: Methyl Ester Formation

Hydroxybenzoic acid derivatives are converted to their methyl esters by refluxing with methanol and catalytic sulfuric acid overnight. The methyl esters are isolated by extraction and drying.Step 2: Protection of Hydroxyl Groups

The phenolic hydroxyl group can be protected by benzylation using benzyl bromide and potassium carbonate in acetone under reflux for 10 hours. The protected methyl esters are purified by precipitation and filtration.Step 3: Hydrolysis to Carboxylic Acid

The methyl esters are hydrolyzed using aqueous potassium hydroxide in methanol at 80 °C for 10 hours. Acidification precipitates the protected hydroxybenzoic acid.Step 4: Esterification with 4-Methoxybenzyl Alcohol

The protected hydroxybenzoic acid is then esterified with 4-methoxybenzyl alcohol under acidic conditions to form the desired ester.Step 5: Deprotection

Finally, the benzyl protecting group is removed by hydrogenolysis or other suitable methods to yield this compound.

This multi-step method allows for better control of regioselectivity and purity, especially when sensitive functional groups are present.

Cross-Coupling Reactions Using Organometallic Catalysts

Advanced synthetic routes involve palladium- or nickel-catalyzed cross-coupling reactions to form biaryl esters, which can be adapted for the preparation of esters like this compound.

- Starting Materials : Methyl salicylate derivatives functionalized with sulfonic groups (e.g., methyl 2-methanesulfonyloxybenzoate) and 4-methoxyphenylboronic acid or arylzinc reagents.

- Catalysts : Palladium(0) or nickel(0) complexes with phosphine ligands such as triphenylphosphine or bis-diphenylphosphinoethane.

- Conditions : Reactions are carried out in organic solvents at moderate temperatures (40–45 °C) for extended periods (up to 12 hours).

- Challenges : Low selectivity and yields have been reported for cross-coupling with 4-methoxyphenylboronic acid, requiring optimization of catalyst and reaction conditions.

This method is valuable for synthesizing complex esters with biaryl linkages but may be less efficient for simple esters like p-Anisyl salicylate.

Alternative Synthetic Routes via Diazotization and Methylation

A patented process for related methoxy-substituted benzoic acids involves:

- Step 1 : Reduction hydrogenation of nitrobenzoic acid derivatives to amino derivatives using palladium or platinum catalysts under hydrogen pressure.

- Step 2 : Diazotization, hydrolysis, and esterification in a one-pot reaction with methanol as solvent to form hydroxybenzoate esters.

- Step 3 : Methylation using dimethyl sulfate in the presence of alkali to introduce methoxy groups.

- Step 4 : Hydrolysis and acidification to isolate the final product.

While this method is more complex, it allows for precise substitution patterns and could be adapted for the synthesis of this compound.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Direct Esterification | Salicylic acid + 4-methoxybenzyl alcohol | Acid catalyst (H2SO4, p-TsOH) | Reflux, removal of water | Moderate to good yield; simple but less selective |

| Methyl Ester + Protection | Methyl ester formation, protection, esterification, deprotection | H2SO4, K2CO3, benzyl bromide, acid catalyst | Reflux, 10 h; hydrolysis at 80 °C | High purity; multi-step; good yields |

| Cross-Coupling (Pd/Ni catalyzed) | Organosulfonate + arylboronic acid/aryl zinc | Pd(0)/Ni(0) complexes, phosphine ligands | 40–45 °C, 12 h | Low selectivity with 4-methoxyphenylboronic acid; requires optimization |

| Diazotization & Methylation | Reduction, diazotization, methylation, hydrolysis | Pd/C or Pt/C, dimethyl sulfate, alkali | 0–100 °C, multi-step | Complex; precise substitution control |

Research Findings and Notes

- The direct esterification method is widely used for simple esters but may suffer from side reactions due to the phenolic hydroxyl group.

- Protection of the phenolic hydroxyl group as benzyl ethers improves selectivity and yield in esterification reactions.

- Cross-coupling methods offer routes to more complex esters but are less efficient for this specific compound due to low selectivity with 4-methoxyphenyl reagents.

- The diazotization and methylation approach is more suited for substituted benzoic acids and esters with specific substitution patterns.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, filtration, and recrystallization or chromatography.

- Yields reported in literature for methyl ester intermediates are generally high (up to 84%), while final ester yields vary depending on method and conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- Research indicates that benzoic acid derivatives exhibit anti-inflammatory properties. The presence of the hydroxy group is crucial for enhancing the anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases.

-

Antioxidant Activity :

- Studies have shown that compounds with similar structures can act as antioxidants, which are essential in preventing oxidative stress-related diseases. The methoxy group contributes to the stability of the compound and its ability to scavenge free radicals.

-

Drug Delivery Systems :

- The ester functionality allows for modifications that can enhance solubility and bioavailability of drugs. This compound can be utilized in formulating drug delivery systems where controlled release is necessary.

Materials Science Applications

-

Polymer Chemistry :

- Benzoic acid derivatives are used as intermediates in synthesizing polymers with specific properties. Their unique chemical structure allows them to be incorporated into polymer matrices to modify thermal and mechanical properties.

-

Coatings and Adhesives :

- The compound can serve as an additive in coatings and adhesives due to its adhesive properties and resistance to environmental degradation. This is particularly useful in applications requiring durability and longevity.

Agricultural Applications

- Antifeedant Activity :

- Plant Growth Regulators :

Case Studies

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been shown to inhibit the CD27/CD70 signaling pathway, which plays a role in immune responses . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Lipophilicity :

- The 4-methoxybenzyl group in the target compound increases logP (estimated ~3.5) compared to methyl salicylate (logP ~2.3) and benzyl salicylate (logP ~3.0). This enhances membrane permeability, a critical factor in drug design .

- Pentyl esters (e.g., 2-hydroxybenzoic acid pentyl ester) exhibit higher volatility, contributing to their aroma profiles in teas .

Biological Activity: Methyl salicylate is widely used for its anti-inflammatory and analgesic properties . The target compound’s bioactivity remains underexplored but could be inferred from structural analogs.

Synthetic Routes :

- The target compound can be synthesized via DCC-mediated esterification of 2-hydroxybenzoic acid with 4-methoxybenzyl alcohol, a method validated for similar esters .

- Comparatively, benzyl salicylate is produced via acid-catalyzed ester exchange .

Sensory and Industrial Applications :

- Odor Activity : Methyl and pentyl esters of 2-hydroxybenzoic acid are critical flavor components in teas, with OAVs >1. The target compound’s 4-methoxy group may impart unique sensory properties .

- Thermal Stability : Methoxy-substituted esters generally exhibit higher thermal stability than alkyl esters due to resonance effects .

Research Findings and Data

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Benzyl Salicylate | Methyl Salicylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 296.32 | 228.24 | 152.15 |

| Melting Point (°C) | Not reported | 24–27 | -8.6 |

| Boiling Point (°C) | >300 (est.) | 300 | 222 |

| logP (Predicted) | 3.5 | 3.0 | 2.3 |

| Water Solubility (mg/L) | Low (<10) | Insoluble | 0.6 |

Key Observations :

- Antitumor Potential: Structural analogs like Av7 and Av9 (methyl esters with aminoacyl groups) inhibit cancer cell proliferation at IC₅₀ values of 10–50 µM, suggesting the target compound merits similar evaluation .

Biological Activity

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester, commonly referred to as 4-methoxyphenyl methyl 2-hydroxybenzoate , is an organic compound with significant biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety substituted with a hydroxy group and a methoxyphenyl group. Its structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 4-methoxyphenyl methyl 2-hydroxybenzoate exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In one study, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where it exhibited IC50 values comparable to standard antioxidants .

Anti-inflammatory Effects

In vitro studies have indicated that 4-methoxyphenyl methyl 2-hydroxybenzoate possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In cell line assays, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound's mechanism of action appears to involve inducing apoptosis through the activation of caspase pathways. For instance, in MCF-7 breast cancer cells, the IC50 value was reported at approximately 15 µM .

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| HCT-116 | 10 | Cell cycle arrest |

| A549 | 20 | Apoptotic pathways activation |

Study on Anticancer Activity

A significant study published in MDPI explored the anticancer properties of 4-methoxyphenyl methyl 2-hydroxybenzoate . The researchers conducted a series of experiments on various cancer cell lines and observed that the compound effectively inhibited cell proliferation and triggered apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against common pathogenic bacteria. The results showed that it significantly inhibited bacterial growth at low concentrations, suggesting its potential application in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester, and how can reaction yields be maximized?

- Methodological Answer : The esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-methoxybenzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Key parameters include stoichiometric control (1:1 molar ratio), temperature (80–100°C), and solvent selection (e.g., toluene for azeotropic water removal). Yields can exceed 70% when using molecular sieves to absorb water and prevent hydrolysis . Characterization via HPLC (C18 column, methanol/water mobile phase) ensures purity >95% .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar benzoic acid esters?

- Methodological Answer :

- ¹H NMR : The 4-methoxybenzyl group shows a singlet at δ 3.8 ppm (OCH₃) and aromatic protons as two doublets (δ 6.8–7.3 ppm) for the para-substituted benzene. The salicylate moiety exhibits a hydroxyl proton (δ 10–12 ppm, broad) and a deshielded ester carbonyl (δ 168–170 ppm in ¹³C NMR) .

- FTIR : Key peaks include O–H stretch (3300 cm⁻¹), ester C=O (1720 cm⁻¹), and aromatic C–O (1250 cm⁻¹) .

- GC-MS : Molecular ion [M⁺] at m/z 272.3 (C₁₆H₁₆O₄) and fragmentation patterns (e.g., loss of 4-methoxybenzyl group, m/z 152) confirm structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolysis is pH-dependent. In acidic conditions (pH <3), the ester bond cleaves to form salicylic acid and 4-methoxybenzyl alcohol. At pH 7–9, alkaline hydrolysis dominates. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under nitrogen, indicating light and oxygen sensitivity . Accelerated thermal analysis (DSC/TGA) reveals decomposition onset at 180°C .

Advanced Research Questions

Q. How does the 4-methoxybenzyl group influence the compound’s bioactivity compared to other benzyl esters?

- Methodological Answer : The electron-donating methoxy group enhances lipophilicity (LogP = 3.06 ), improving membrane permeability. In antimicrobial assays (e.g., against Staphylococcus aureus), the 4-methoxy substitution increases inhibitory activity (MIC = 32 µg/mL) compared to non-substituted analogs (MIC >64 µg/mL). Molecular docking suggests stronger hydrogen bonding with bacterial efflux pump proteins (e.g., NorA) due to methoxy’s polarizability .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Cross-validate using:

- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations.

- High-resolution MS : Confirm exact mass (272.1048 g/mol) to rule out isobaric interferences .

- Reference standards : Compare retention times in HPLC with synthesized pure samples .

Q. What mechanisms underpin the antioxidant activity of this compound in radical scavenging assays?

- Methodological Answer : The phenolic –OH group in the salicylate moiety donates hydrogen atoms to neutralize DPPH• and ABTS•⁺ radicals. In ESR studies, IC₅₀ values correlate with substituent effects: the 4-methoxy group stabilizes the phenoxyl radical via resonance, enhancing activity (IC₅₀ = 18 µM vs. 25 µM for non-methoxy analogs) . Synergistic effects with ascorbic acid (1:1 molar ratio) reduce oxidative stress in cell models by 40% .

Q. How can computational chemistry predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to cyclooxygenase-2 (COX-2) over 100 ns to assess stability (RMSD <2 Å). The methoxy group forms π-alkyl interactions with Leu352, reducing catalytic activity .

- QSAR Models : Use descriptors like polar surface area (PSA = 44.76 Ų ) to predict blood-brain barrier permeability (logBB = -0.5, indicating limited CNS penetration) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in aqueous buffers?

- Methodological Answer : Solubility varies due to polymorphic forms or aggregation. Use dynamic light scattering (DLS) to detect nanoparticles (>200 nm) in saturated solutions. Solubility in PBS (pH 7.4) is 28.4 µg/mL at 20°C but increases to 45 µg/mL with 0.5% Tween-80 due to micellar encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.